O-Methyl mycophenolate mofetil can be synthesized from mycophenolic acid, which is derived from Penicillium species. The synthesis of this compound involves modifications to the original structure of mycophenolate mofetil to enhance its pharmacological properties.
O-Methyl mycophenolate mofetil belongs to the class of drugs known as immunosuppressants. It specifically acts as an inhibitor of inosine monophosphate dehydrogenase, playing a crucial role in the regulation of lymphocyte proliferation and function.
The synthesis of O-Methyl mycophenolate mofetil can be achieved through various chemical routes. One notable method involves the reaction of mycophenolic acid with O-methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. This reaction typically occurs under reflux conditions to facilitate complete methylation.
O-Methyl mycophenolate mofetil has a complex molecular structure that includes:
The molecular formula for O-Methyl mycophenolate mofetil is , with a molecular weight of approximately 325.34 g/mol. The specific arrangement of atoms contributes to its biological activity and solubility characteristics.
O-Methyl mycophenolate mofetil undergoes hydrolysis in biological systems, converting back into its active form, mycophenolic acid. This transformation is crucial for its therapeutic effects.
The mechanism by which O-Methyl mycophenolate mofetil exerts its effects involves inhibition of the enzyme inosine monophosphate dehydrogenase. This inhibition leads to a decrease in guanosine nucleotide synthesis, which is vital for DNA replication and lymphocyte proliferation.
Inhibition studies have shown that O-Methyl mycophenolate mofetil can reduce lymphocyte proliferation significantly, thereby preventing acute rejection episodes in transplant recipients.
O-Methyl mycophenolate mofetil has significant applications in:
O-Methyl mycophenolate mofetil (O-Me MMF) is a structural analog of the immunosuppressant mycophenolate mofetil (MMF). Its core structure retains the 4E-6-(4,6-dimethoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoate moiety linked to a 2-morpholinoethyl ester group. The defining modification is the O-methylation at the C4 phenolic hydroxyl group of the benzofuranone ring, replacing the hydrogen atom with a methyl group (–CH₃) [8]. This alteration converts a hydrogen-bond donor site into a sterically shielded methoxy group, significantly altering electronic distribution and steric accessibility.
The molecule maintains the critical E-configuration (trans) at the C4–C5 double bond within the hexenoic acid side chain, a stereochemical feature essential for biological activity in mycophenolate analogs. Crystallographic analyses confirm that the methoxy group at C4 adopts a coplanar orientation with the benzofuranone ring, minimizing torsional strain. This planarity reduces interaction potential with polar residues in the target enzyme IMP dehydrogenase (IMPDH) compared to the parent MMF [1] [9]. Nuclear magnetic resonance (NMR) studies (¹H and ¹³C) reveal distinct chemical shifts for the newly introduced methyl group (δ ~3.85 ppm in ¹H NMR) and the adjacent aromatic proton, providing diagnostic signatures for structural verification [8].
Table 1: Key Structural Features of O-Methyl Mycophenolate Mofetil vs. Mycophenolate Mofetil
Structural Feature | Mycophenolate Mofetil (MMF) | O-Methyl Mycophenolate Mofetil |
---|---|---|
C4 Substituent (Benzofuranone) | -OH (phenol) | -OCH₃ (methoxy ether) |
Molecular Formula | C₂₃H₃₁NO₇ | C₂₄H₃₃NO₇ |
Molecular Weight | 433.49 g/mol | 447.52 g/mol |
Characteristic ¹H NMR Shift (C4 group) | ~6.25 ppm (aromatic -OH) | ~3.85 ppm (-OCH₃) |
Crucial Stereochemistry | 4E double bond | 4E double bond retained |
Synthesis of O-Me MMF centers on selective methylation of the phenolic oxygen of mycophenolic acid (MPA) or its protected intermediates, followed by esterification with 2-morpholinoethanol. Three principal routes are employed:
Direct Alkylation of Mycophenolic Acid:MPA reacts with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base. Potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone is commonly used [6] [8]. This method requires careful control of temperature (typically 50-70°C) and reaction time to minimize over-alkylation or degradation. The resulting O-methyl mycophenolic acid (O-Me MPA) is then activated for esterification.
Transesterification/Esterification Route:O-Me MPA undergoes esterification with 2-morpholinoethanol using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with catalytic N,N-dimethylaminopyridine (DMAP) [7]. Alternatively, metallic catalysts such as zinc oxide (ZnO) or calcium oxide (CaO) can facilitate direct esterification under milder conditions. These catalysts promote efficient coupling with reduced impurity formation compared to acid chloride routes [6].
Derivatization of Mycophenolate Mofetil:Direct methylation of pre-formed MMF is feasible but less common due to the risk of ester cleavage or morpholino nitrogen quaternization. Selective protection of the ester carbonyl or the morpholine nitrogen is required, making this route synthetically cumbersome [6].
Purification typically involves chromatography (silica gel) or recrystallization from solvents like ethyl acetate/toluene mixtures. Analytical confirmation relies on HPLC co-elution studies with reference standards, high-resolution mass spectrometry (HRMS) for molecular formula verification (C₂₄H₃₃NO₇⁺, m/z calc. 447.2257), and characteristic NMR signatures [8].
Table 2: Comparison of Key Synthetic Methods for O-Methyl Mycophenolate Mofetil
Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |
---|---|---|---|---|
Direct Alkylation of MPA | MPA + CH₃I/K₂CO₃ in DMF, 60°C | Simple, fewer steps | Risk of di-alkylation, requires pure MPA | 65-75% |
Esterification of O-Me MPA | O-Me MPA + 2-Morpholinoethanol, DCC/DMAP, CH₂Cl₂ | High selectivity, mature method | Requires coupling agent, DCC removal | 70-85% |
Catalytic Esterification | O-Me MPA + 2-Morpholinoethanol, ZnO/CaO, toluene, reflux | Fewer impurities, scalable | Requires catalyst optimization | 75-90% |
While mycophenolate mofetil (MMF) is a well-established prodrug designed to enhance oral bioavailability by masking the polar carboxylic acid of MPA as a morpholinoethyl ester, O-Me MMF represents a structural modification rather than a classical prodrug optimization. The O-methyl group fundamentally alters the pharmacophore and disrupts the intended bioactivation cascade [3] [5] [9].
Bioactivation of Classical MMF Prodrug:MMF undergoes rapid and complete presystemic hydrolysis by carboxylesterases (primarily CES-1 in the liver and CES-2 in the intestine) to release the active drug MPA. MPA then potently inhibits IMPDH II, depleting guanosine nucleotides in lymphocytes and exerting immunosuppression [3] [5].
Impact of O-Methylation on Bioactivation and Activity:The O-methyl group in O-Me MMF introduces two critical deviations:
Table 3: Physicochemical & Bioactivation Properties vs. MMF
Property | Mycophenolate Mofetil (MMF) | O-Methyl Mycophenolate Mofetil (O-Me MMF) | Biological Consequence |
---|---|---|---|
C4 Functional Group | Phenol (-OH) | Methoxy ether (-OCH₃) | Loss of H-bond donor for IMPDH binding |
Calculated logP | ~2.8 | ~3.3 - 3.8 | Increased lipophilicity |
Prodrug Activation | Rapid hydrolysis to MPA (active) | Hydrolysis to O-Me MPA (inactive) | No release of active IMPDH inhibitor |
IMPDH II Inhibition (Ki) | MPA Ki = 7 nM | O-Me MPA Ki >> 1000 nM | Negligible pharmacological activity |
Primary Significance | Clinically used immunosuppressant | Pharmacologically inactive impurity | Critical quality attribute in MMF API |
O-Me MMF is primarily recognized as "EP Impurity D" in pharmacopeial standards for MMF drug substance [8]. Its presence in MMF formulations, even at low levels (typically controlled to <0.1%), is monitored due to its status as a structurally related compound lacking therapeutic activity. Its synthesis and characterization remain essential for developing analytical reference standards to ensure the purity and efficacy of the active pharmaceutical ingredient (API) mycophenolate mofetil [6] [8].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: